molecular formula C17H16ClN3O B2362433 2-(2-chlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone CAS No. 2058872-83-4

2-(2-chlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone

Cat. No. B2362433
CAS RN: 2058872-83-4
M. Wt: 313.79
InChI Key: DEFKUVSRWFDJJB-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone is a useful research compound. Its molecular formula is C17H16ClN3O and its molecular weight is 313.79. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthetic Routes and Process Development : The compound is involved in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. For instance, Butters et al. (2001) discuss the synthesis of a related compound, Voriconazole, a broad-spectrum triazole antifungal agent, highlighting the importance of stereochemistry in the synthesis process (Butters et al., 2001).

  • Antimicrobial and Antitumor Activities : Edrees et al. (2010) synthesized a series of pyrimidinone derivatives showing moderate antimicrobial activities and significant cytotoxic activities against cancer cell lines (Edrees et al., 2010). Similarly, Salahuddin et al. (2009) reported the antibacterial activity of novel thieno[2,3-d]pyrimidines (Salahuddin et al., 2009).

  • Pharmacological Properties : Selvam et al. (2012) explored the antinociceptive and anti-inflammatory properties of thiazolopyrimidine derivatives, indicating the potential of this class of compounds in pain management and inflammation treatment (Selvam et al., 2012).

  • Structural and Molecular Analysis : Rybakov et al. (2017) and Wanjari (2020) demonstrated the significance of X-ray diffraction studies in understanding the structural aspects of such compounds, which is crucial for their application in drug design (Rybakov et al., 2017); (Wanjari, 2020).

  • Synthesis of Novel Derivatives : Numerous studies, such as those by Hafez et al. (2016) and Merugu et al. (2010), focus on synthesizing novel derivatives of pyrimidines and assessing their antimicrobial and anticancer activities (Hafez et al., 2016); (Merugu et al., 2010).

properties

IUPAC Name

2-(2-chlorophenyl)-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c18-14-4-2-1-3-11(14)7-17(22)21-12-5-6-16(21)13-9-19-10-20-15(13)8-12/h1-4,9-10,12,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFKUVSRWFDJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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